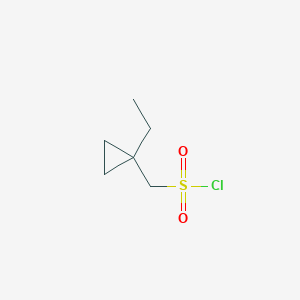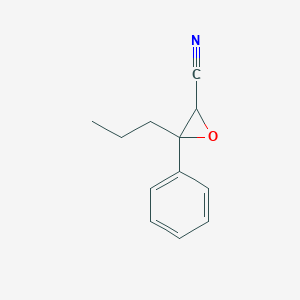
3-Phenyl-3-propyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is characterized by the presence of an oxirane ring, a phenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propyloxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted epoxide with a nitrile compound under controlled conditions. One common method includes the use of phenylpropanol and cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium azide in dimethyl sulfoxide at 60°C.
Major Products
Oxidation: Phenylpropanoic acid derivatives.
Reduction: Phenylpropylamine derivatives.
Substitution: Azido-phenylpropane derivatives.
Applications De Recherche Scientifique
3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-oxirane-2-carbonitrile: Similar structure but with different substitution patterns on the oxirane ring.
3-Phenyl-3-methyloxirane-2-carbonitrile: Contains a methyl group instead of a propyl group, leading to different chemical properties.
3-Phenyl-3-butoxirane-2-carbonitrile: Contains a butyl group, which affects its reactivity and applications.
Uniqueness
3-Phenyl-3-propyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group enhances its stability, while the nitrile group provides a site for further chemical modifications.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-phenyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
Clé InChI |
OKGDMFPQEDSHQA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(O1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
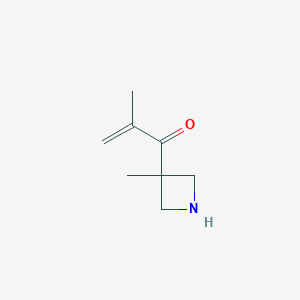
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)

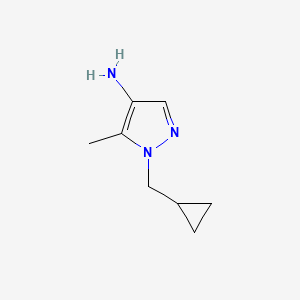
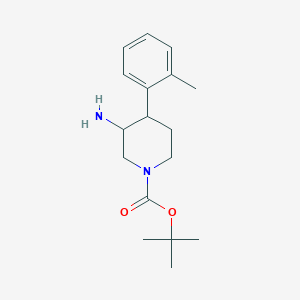
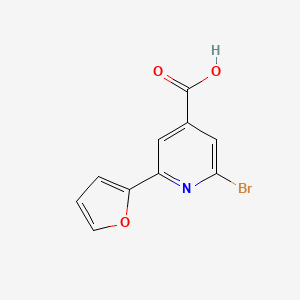
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)

